3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
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Overview
Description
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C10H5Cl2N5. It is a derivative of 1,3,5-triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-aminobenzonitrile. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or water. The reaction conditions often involve heating the mixture to temperatures between 70-80°C to facilitate the substitution of chlorine atoms by the amino group .
Chemical Reactions Analysis
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by different nucleophiles, such as amines, thiols, or phenols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its function and leading to bacterial cell death.
Comparison with Similar Compounds
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile can be compared with other triazine derivatives, such as:
4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: This compound also exhibits antimicrobial activity but has different solubility and stability properties.
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: Known for its fluorescence properties, this compound is used in organic electronics and optoelectronic devices.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields.
Properties
IUPAC Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N5/c11-8-15-9(12)17-10(16-8)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFWCRWUKLWVCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379025 |
Source
|
Record name | 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146887-21-0 |
Source
|
Record name | 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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